(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide
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Overview
Description
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide is a synthetic organophosphate compound. It is part of the human exposome, which encompasses all the exposures an individual encounters throughout their lifetime and how these exposures relate to health .
Chemical Reactions Analysis
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems and its potential use in biological research.
Medicine: It is investigated for its potential therapeutic applications and its effects on human health.
Mechanism of Action
The mechanism of action of (E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide involves its interaction with specific molecular targets and pathways. As an organophosphate, it likely inhibits acetylcholinesterase, an enzyme associated with the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system .
Comparison with Similar Compounds
(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide can be compared with other organophosphate compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate). While both compounds inhibit acetylcholinesterase, this compound has unique structural features that may result in different biological activities and applications .
Similar compounds include:
- Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)
- Malathion (diethyl 2-[(dimethoxyphosphinothioyl)thio]butanedioate)
- Parathion (diethyl 4-nitrophenyl phosphorothioate)
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
297-99-4 |
---|---|
Molecular Formula |
C10H19ClNO5P |
Molecular Weight |
299.69 g/mol |
IUPAC Name |
[(E)-3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3/b9-8+ |
InChI Key |
RGCLLPNLLBQHPF-CMDGGOBGSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C(/C)\OP(=O)(OC)OC)/Cl |
SMILES |
CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl |
Canonical SMILES |
CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl |
boiling_point |
at 0.2kPa: 162 °C |
density |
Relative density (water = 1): 1.2 |
melting_point |
-45.0 °C -45 °C |
297-99-4 13171-21-6 |
|
physical_description |
COLOURLESS-TO-YELLOW OILY LIQUID. |
solubility |
3.34 M Solubility in water: miscible |
vapor_pressure |
1.65e-05 mmHg Vapor pressure, Pa at 20 °C: 0.0033 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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